![molecular formula C20H19N3O4 B2439890 4-(cyclopropylcarbonyl)-3-methyl-1-(4-nitrobenzyl)-3,4-dihydro-2(1H)-quinoxalinone CAS No. 317833-56-0](/img/structure/B2439890.png)
4-(cyclopropylcarbonyl)-3-methyl-1-(4-nitrobenzyl)-3,4-dihydro-2(1H)-quinoxalinone
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Overview
Description
The compound “4-(cyclopropylcarbonyl)-3-methyl-1-(4-nitrobenzyl)-3,4-dihydro-2(1H)-quinoxalinone” is a complex organic molecule. It contains several functional groups including a cyclopropyl group, a carbonyl group, a methyl group, a nitrobenzyl group, and a quinoxalinone group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The cyclopropyl group is a three-membered carbon ring, which introduces strain into the molecule . The nitrobenzyl group is a benzyl group substituted with a nitro group, which is a strong electron-withdrawing group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the carbonyl group is often involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of a nitro group might make the compound more polar .Scientific Research Applications
Synthesis and Chemical Reactions
4-(cyclopropylcarbonyl)-3-methyl-1-(4-nitrobenzyl)-3,4-dihydro-2(1H)-quinoxalinone belongs to the class of quinoxaline derivatives, which are known for their diverse chemical reactions and potential applications in various fields. Research has demonstrated the synthesis and reactions of similar quinoxaline derivatives. For instance, the reaction of 3-methyl-2(1H)quinoxalinone with different halides under specific conditions can produce various substituted quinoxalinones, highlighting the compound's versatile chemistry (Badr, El-Naggar, El-Sherief, & Mahgoub, 1984). Additionally, the solid-phase synthesis of related quinoxalinones has been described, indicating the practicality of synthesizing such compounds (Lee, Murray, & Rivero, 1997).
Crystallography and Molecular Structure Analysis
The crystallographic study of quinoxalinone derivatives, including analyses using techniques like X-ray diffraction, provides insights into their molecular structures and intermolecular interactions. Such studies are crucial in understanding the compound's physical and chemical properties (Michelini et al., 2019). Additionally, the crystal structures of similar compounds have been determined to understand their structural characteristics better (Mondieig et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(cyclopropanecarbonyl)-3-methyl-1-[(4-nitrophenyl)methyl]-3H-quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-13-19(24)21(12-14-6-10-16(11-7-14)23(26)27)17-4-2-3-5-18(17)22(13)20(25)15-8-9-15/h2-7,10-11,13,15H,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMQQCCGPHSPRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3CC3)CC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(cyclopropylcarbonyl)-3-methyl-1-(4-nitrobenzyl)-3,4-dihydro-2(1H)-quinoxalinone |
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